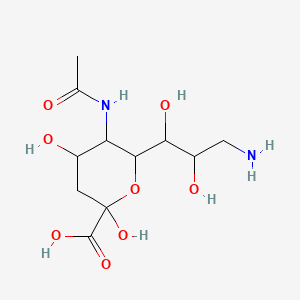

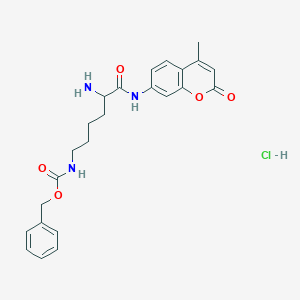

6-(3-Amino-1,2-dihydroxypropyl)-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 9-amino-N-acetilneuramínico es un derivado del ácido N-acetilneuramínico, un miembro bien conocido de la familia del ácido siálico. Los ácidos siálicos son monosacáridos carboxilados de nueve carbonos que desempeñan funciones cruciales en diversos procesos biológicos, incluido el reconocimiento celular, la invasión viral y la inflamación

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 9-amino-N-acetilneuramínico normalmente implica la modificación del ácido N-acetilneuramínico. Un método común es la síntesis enzimática utilizando N-acetil-glucosamina 2-epimerasa y N-acetilneuramínico liasa . Este proceso de dos pasos implica la epimerización de N-acetil-glucosamina a N-acetilmanosamina, seguida de la condensación aldólica con piruvato para formar ácido N-acetilneuramínico. El grupo amino se introduce entonces mediante una reacción posterior.

Métodos de producción industrial

La producción industrial de ácido 9-amino-N-acetilneuramínico suele emplear enfoques biotecnológicos, incluyendo la catálisis de células completas y la biosíntesis de novo . Estos métodos aprovechan la alta eficiencia de las reacciones enzimáticas y la escalabilidad de los procesos de fermentación microbiana.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 9-amino-N-acetilneuramínico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo amino puede oxidarse para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertir el grupo carboxilo en un alcohol.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones suaves.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen diversos derivados del ácido 9-amino-N-acetilneuramínico, como los derivados oxo e hidroxilo, que tienen distintas actividades biológicas.

Aplicaciones Científicas De Investigación

El ácido 9-amino-N-acetilneuramínico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de glucoconjugados complejos.

Biología: Desempeña un papel en el estudio de las interacciones de la superficie celular y las funciones de las glicoproteínas.

Medicina: Se investiga su potencial en terapias antivirales, particularmente contra los virus de la influenza.

Industria: Se utiliza en la producción de nutracéuticos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del ácido 9-amino-N-acetilneuramínico implica su interacción con dianas moleculares específicas, como las enzimas neuraminidasas. Al inhibir la neuraminidasa, se impide la liberación de partículas virales de las células infectadas, lo que reduce la propagación del virus . Además, puede modular los procesos de reconocimiento celular alterando los patrones de sialilación en las glicoproteínas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido N-acetilneuramínico: El compuesto principal, ampliamente estudiado por su papel en el reconocimiento celular y la infección viral.

Ácido N-glicolilneuramínico: Otro derivado del ácido siálico con distintas funciones biológicas.

Ácido 2-ceto-3-desoxi-D-glicero-D-galacto-nonónico: Un análogo del ácido siálico implicado en la patogénesis bacteriana.

Singularidad

El ácido 9-amino-N-acetilneuramínico es único debido a su grupo amino, que proporciona sitios adicionales para la modificación química y aumenta su potencial como agente terapéutico. Su capacidad para inhibir la neuraminidasa lo convierte en un candidato prometedor para el desarrollo de fármacos antivirales .

Propiedades

Fórmula molecular |

C11H20N2O8 |

|---|---|

Peso molecular |

308.29 g/mol |

Nombre IUPAC |

5-acetamido-6-(3-amino-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19) |

Clave InChI |

PSFLJKJWZHEYMD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)

![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)

![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)

![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)

![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)

![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)